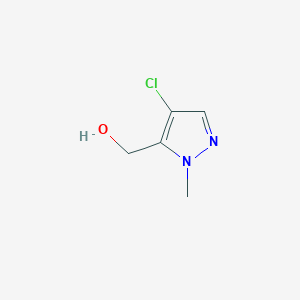
1-(6-Chloropyrimidin-4-yl)-4-methyl-1,4-diazepane
Vue d'ensemble
Description
1-(6-Chloropyrimidin-4-yl)-4-methyl-1,4-diazepane is a chemical compound that belongs to the class of heterocyclic aromatic organic compounds It features a pyrimidinyl group attached to a diazepane ring, which is substituted with a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Chloropyrimidin-4-yl)-4-methyl-1,4-diazepane typically involves the following steps:
Formation of the Pyrimidinyl Core: The pyrimidinyl core can be synthesized through a condensation reaction between an appropriate amine and a β-diketone.
Chlorination: The pyrimidinyl core is then chlorinated at the 6-position using a suitable chlorinating agent, such as thionyl chloride (SOCl₂).
Formation of the Diazepane Ring: The diazepane ring is constructed by reacting the chlorinated pyrimidinyl compound with a diamine under high-temperature conditions.
Methylation: Finally, the diazepane ring is methylated using a methylating agent like methyl iodide (CH₃I) to introduce the methyl group at the 4-position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(6-Chloropyrimidin-4-yl)-4-methyl-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the chloro position using nucleophiles like ammonia (NH₃) or amines.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂O₂, aqueous conditions.
Reduction: LiAlH₄, NaBH₄, in anhydrous ether.
Substitution: NH₃, amines, polar aprotic solvents.
Major Products Formed:
Oxidation: Pyrimidinyl derivatives with increased oxidation states.
Reduction: Reduced pyrimidinyl derivatives.
Substitution: Substituted pyrimidinyl derivatives with various nucleophiles.
Applications De Recherche Scientifique
1-(6-Chloropyrimidin-4-yl)-4-methyl-1,4-diazepane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of heterocyclic compounds with biological targets.
Industry: The compound can be utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1-(6-Chloropyrimidin-4-yl)-4-methyl-1,4-diazepane exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism of action would depend on the specific application and the biological system .
Comparaison Avec Des Composés Similaires
1-(6-Chloropyrimidin-4-yl)-4-methyl-1,4-diazepane can be compared with other similar compounds, such as:
1-(6-Chloropyrimidin-4-yl)-4-piperidinol: Similar structure but with a hydroxyl group instead of a methyl group.
1-(6-Chloropyrimidin-4-yl)ethanone: Contains a ketone group instead of a diazepane ring.
1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-yl]ethan-1-ol: Features a pyrrolidine ring instead of a diazepane ring.
Propriétés
IUPAC Name |
1-(6-chloropyrimidin-4-yl)-4-methyl-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4/c1-14-3-2-4-15(6-5-14)10-7-9(11)12-8-13-10/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHGJMURGXQRCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol](/img/structure/B1489476.png)


![6-chloro-N-[3-(methoxymethyl)phenyl]pyrimidin-4-amine](/img/structure/B1489480.png)





![3-(Dimethylamino)-2-([2-(dimethylamino)vinyl]sulfonyl)acrylonitrile](/img/structure/B1489490.png)




